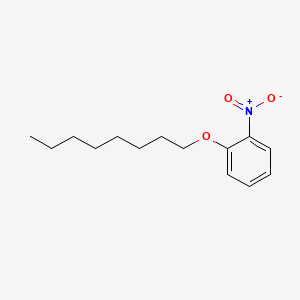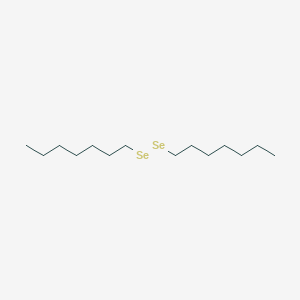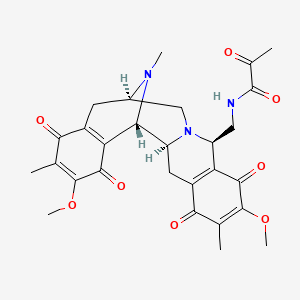
Farnesiferol A
Overview
Description
Farnesiferol A is a natural compound belonging to the group of sesquiterpene coumarins. It is primarily isolated from the resin of the plant Ferula assafoetida, which is commonly used in traditional medicine and as a spice in various Asian cuisines. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, antiviral, and immune-modulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Farnesiferol A involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the coumarin core, followed by the introduction of the sesquiterpene moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction and purification from the resin of Ferula assafoetida. The process involves:
Extraction: The resin is subjected to solvent extraction using petroleum ether, ethyl acetate, or n-butyl alcohol.
Filtration and Concentration: The extract is filtered and concentrated to obtain a crude product.
Chemical Reactions Analysis
Types of Reactions: Farnesiferol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Farnesiferol A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: this compound has shown promise in preclinical studies as an anti-cancer agent, particularly in inhibiting the growth of various cancer cell lines.
Mechanism of Action
The mechanism of action of Farnesiferol A involves multiple molecular targets and pathways:
Anti-Cancer Activity: this compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. It targets proteins such as vascular endothelial growth factor receptor 1 (VEGFR1) and focal adhesion kinase, leading to reduced angiogenesis and tumor growth.
Immune Modulation: this compound modulates the immune response by affecting the activity of immune cells and cytokine production.
Antiviral Effects: The compound interferes with viral replication and assembly, thereby reducing viral load and infection.
Comparison with Similar Compounds
Farnesiferol B: Known for its anti-inflammatory and anti-cancer properties.
Farnesiferol C: Exhibits potent anti-angiogenic and anti-tumor activities.
Uniqueness of Farnesiferol A: this compound stands out due to its unique combination of anti-cancer, antiviral, and immune-modulating effects, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
7-[[(1S,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-WTMJVXIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199105 | |
| Record name | Farnesiferol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-33-1 | |
| Record name | Farnesiferol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesiferol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesiferol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESIFEROL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YC9944MPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Farnesiferol A has been shown to inhibit P-glycoprotein (P-gp), a drug transporter often overexpressed in multi-drug resistant (MDR) cancer cells [, ]. This interaction leads to increased intracellular accumulation of anticancer drugs, effectively reversing MDR and enhancing their cytotoxic effects. While the exact mechanism remains unclear, studies suggest this compound may bind to P-gp, blocking its efflux activity []. Furthermore, this compound has been reported to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1/Flt-1) signaling in human umbilical vein endothelial cells (HUVECs) []. This interaction leads to decreased VEGF-induced cell proliferation, migration, invasion, and tube formation, ultimately inhibiting angiogenesis [].
A:
Molecular Formula: C24H30O4 [2] * Molecular Weight: 382.5 g/mol * Spectroscopic Data:* Characterization is primarily achieved through NMR spectroscopy (1H and 13C NMR), IR spectroscopy, and mass spectrometry. Key structural features elucidated through these techniques include the presence of a coumarin moiety and a bicyclofarnesyl sesquiterpene unit linked by an ether bridge [, , ].
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is required to explore its performance and potential applications in different environments and formulations.
ANone: Based on the provided research, this compound's catalytic properties and applications have not been extensively investigated. The current focus lies in its biological activities, particularly its potential as an anticancer and antiangiogenic agent.
A: Computational studies have been employed to investigate the interaction of this compound with potential targets. Molecular docking simulations were used to predict the binding affinity of this compound to COX-2, suggesting it could be a potential COX-2 inhibitor []. Furthermore, docking studies have been conducted to investigate the binding interactions of this compound with apoptotic proteins (Bax, Bak, Bcl-2) [].
A: While specific SAR studies on this compound are limited in the provided research, related studies on sesquiterpene coumarins suggest the importance of structural features for their activity. Modifications to the coumarin moiety, sesquiterpene unit, or the ether linkage could impact potency and selectivity against different targets [, , , ].
ANone: As this compound is still in the preclinical research phase, specific SHE regulations for its handling, manufacturing, and disposal are not yet established. General guidelines for handling potentially hazardous chemicals should be followed.
ANone: Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. Further research is needed to fully understand its in vivo activity, efficacy, and potential side effects.
A: In vitro studies have demonstrated that this compound can inhibit P-gp-mediated efflux in breast cancer cell lines, enhancing the efficacy of anticancer drugs [, ]. Additionally, this compound exhibits cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), COLO 205 (colon cancer), and K-562 (leukemia) [, , ]. In vivo studies are needed to confirm these findings and evaluate its therapeutic potential in animal models and eventually clinical trials.
ANone: Currently, there is limited data available on specific resistance mechanisms to this compound or its potential for cross-resistance with other compounds. Further investigation is required to understand the long-term efficacy and potential limitations of this compound as a therapeutic agent.
ANone: Information regarding these aspects of this compound is limited in the provided research. As a preclinical candidate, further investigation is needed to fully assess its safety, environmental impact, and establish suitable analytical methods, quality control measures, and sustainable practices.
A: this compound was first isolated from Ferula persica in 1971 []. Early research focused on its structural elucidation and its presence in various Ferula species [, , ]. More recently, studies have explored its potential biological activities, with a growing interest in its anticancer and antiangiogenic properties [, , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


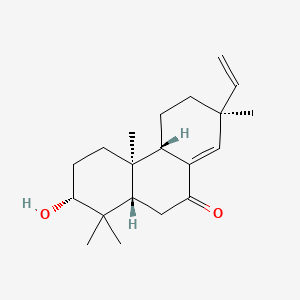

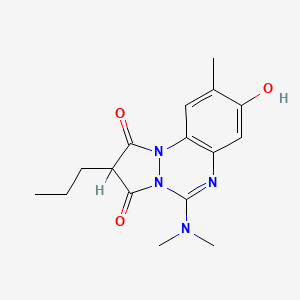

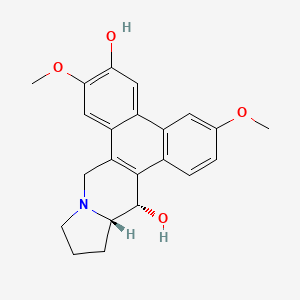
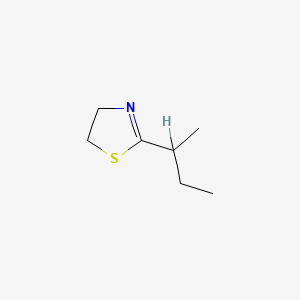
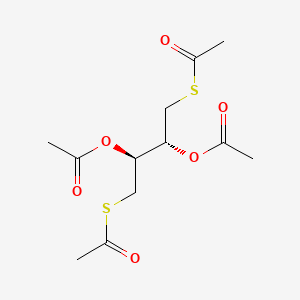
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
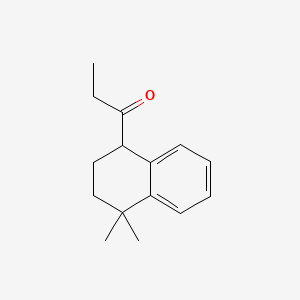
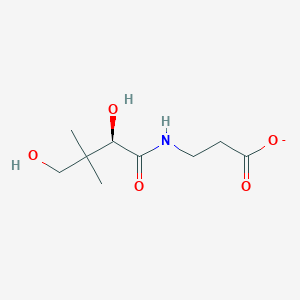
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
